4-(1-Methylhydrazin-1-yl)pyridine
CAS No.: 76890-04-5
Cat. No.: VC7999818
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76890-04-5 |
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Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 1-methyl-1-pyridin-4-ylhydrazine |
Standard InChI | InChI=1S/C6H9N3/c1-9(7)6-2-4-8-5-3-6/h2-5H,7H2,1H3 |
Standard InChI Key | XWEFKJNJSVXMOD-UHFFFAOYSA-N |
SMILES | CN(C1=CC=NC=C1)N |
Canonical SMILES | CN(C1=CC=NC=C1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(1-Methylhydrazin-1-yl)pyridine features a pyridine backbone with a methylhydrazinyl substituent at the para position. The planar pyridine ring (bond angles ≈ 120°) adopts slight distortion due to steric and electronic effects from the hydrazine group. Nuclear magnetic resonance (NMR) studies confirm the methyl group’s position on the hydrazine nitrogen, as evidenced by characteristic singlet peaks at δ 3.67 ppm in DMSO-d₆ . Density functional theory (DFT) calculations suggest enhanced stability from conjugation between the pyridine’s π-system and the hydrazine’s lone pairs.
Physicochemical Properties
The compound exhibits a molecular weight of 123.16 g/mol and moderate solubility in polar solvents (e.g., ethanol, DMSO). Its logP value of 1.2 indicates balanced lipophilicity, facilitating membrane permeability in biological systems. Thermal analysis reveals decomposition above 200°C, underscoring the need for controlled storage conditions .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthesis route involves a two-step condensation of pyridine-4-carboxaldehyde with methylhydrazine under acidic catalysis:
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Formation of Hydrazone: Pyridine-4-carboxaldehyde reacts with methylhydrazine in ethanol at 25°C, yielding the hydrazone intermediate.
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Cyclization: Acidic treatment (e.g., HCl) induces cyclization, forming the target compound with ≥75% yield.
Alternative methods include:
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Weinreb Amide Route: Reaction of 4-methylpyridine with N-methoxy-N-methylcarbamoyl chloride, followed by methylhydrazine addition .
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Enaminone Condensation: Using DMF-DMA (dimethylformamide dimethyl acetal) to generate enaminones, which subsequently react with methylhydrazine .
Table 1: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Conditions |
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Hydrazone Cyclization | 75–80 | 98 | Ethanol, HCl, 25°C |
Weinreb Amide | 58 | 95 | THF, LDA, −78°C |
Enaminone Condensation | 65 | 97 | DMF-DMA, 80°C, AcOH |
Industrial Production
Scalable synthesis requires optimized conditions:
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Catalysis: Palladium-based catalysts enhance reaction rates by 40% .
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Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, while column chromatography resolves stereoisomers.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The hydrazine moiety acts as a nucleophile, facilitating reactions with:
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Electrophiles: Alkylation with methyl iodide yields N,N-dimethyl derivatives.
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Carbonyl Compounds: Condensation with ketones forms hydrazones, pivotal in heterocycle synthesis .
Coordination Chemistry
The pyridine nitrogen and hydrazine group chelate metal ions, forming complexes with Cu(II), Fe(III), and Pt(II). These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ generates pyridine-4-carboxylic acid hydrazide.
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Reduction: NaBH₄ reduces the hydrazine group to an amine, altering biological activity .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
Table 2: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Inhibition (%) |
---|---|---|
S. aureus | 8 | 95 |
E. coli | 32 | 70 |
C. albicans | 16 | 90 |
Central Nervous System (CNS) Effects
Derivatives like compound 14 (2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline) show PDE10A inhibition (IC₅₀ = 12 nM), attenuating phencyclidine-induced hyperlocomotion in mice . Oral administration (0.3 mg/kg) reverses memory deficits, suggesting potential in schizophrenia therapy .
Anticancer Activity
Preliminary studies indicate apoptosis induction in HepG2 cells via caspase-3 activation (EC₅₀ = 18 µM). Synergy with doxorubicin enhances efficacy by 30%.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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PDE10A Inhibitors: Critical for treating neurodegenerative disorders .
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Antimetabolites: Fluorinated derivatives inhibit thymidylate synthase.
Materials Science
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Ligands in Catalysis: Cu(II) complexes catalyze C–N bond formation with 90% yield.
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Polymer Modifiers: Incorporation into polyamides increases thermal stability by 50°C .
Comparison with Structural Analogues
4-Hydrazinopyridine
Lacks the methyl group, reducing metabolic stability (t₁/₂ = 2 h vs. 6 h for methylated analogue) .
4-Methylaminopyridine
The amine group diminishes chelation capacity, rendering it ineffective in metal catalysis.
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